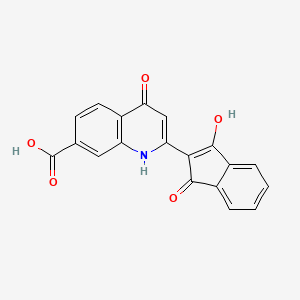
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)-4-HYDROXY-1,2-DIHYDRO-7-QUINOLINECARBOXYLIC ACID is a complex organic compound with a unique structure that combines elements of indene and quinoline
Preparation Methods
The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)-4-HYDROXY-1,2-DIHYDRO-7-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dioxo-1,3-dihydro-2H-indene with a suitable quinoline derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)-4-HYDROXY-1,2-DIHYDRO-7-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)-4-HYDROXY-1,2-DIHYDRO-7-QUINOLINECARBOXYLIC ACID include:
2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide: This compound has a similar indene structure but with different functional groups.
2-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)-2-[(2-PYRIDINYLMETHYL)AMINO]ACETONITRILE: Another related compound with a pyridine moiety.
{3-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetonitrile: This compound features an indole group in its structure
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)-4-HYDROXY-1,2-DIHYDRO-7-QUINOLINECARBOXYLIC ACID.
Properties
Molecular Formula |
C19H11NO5 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(1-hydroxy-3-oxoinden-2-yl)-4-oxo-1H-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C19H11NO5/c21-15-8-14(20-13-7-9(19(24)25)5-6-12(13)15)16-17(22)10-3-1-2-4-11(10)18(16)23/h1-8,22H,(H,20,21)(H,24,25) |
InChI Key |
MTYCWYPMYMXTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC(=O)C4=C(N3)C=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B15022455.png)
![6-[oxo(phenyl)acetyl]-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B15022460.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15022466.png)
![3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide](/img/structure/B15022473.png)
![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
![7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15022502.png)
![Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B15022505.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15022511.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B15022520.png)
![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15022550.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15022551.png)
